1-Fluorononane

Catalog No.
S748867
CAS No.
463-18-3
M.F
C9H19F
M. Wt
146.25 g/mol
Availability
In Stock
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1-Fluorononane

CAS Number

463-18-3

Product Name

1-Fluorononane

IUPAC Name

1-fluorononane

Molecular Formula

C9H19F

Molecular Weight

146.25 g/mol

InChI

InChI=1S/C9H19F/c1-2-3-4-5-6-7-8-9-10/h2-9H2,1H3

InChI Key

ITPAUTYYXIENLO-UHFFFAOYSA-N

SMILES

CCCCCCCCCF

Canonical SMILES

CCCCCCCCCF

Reference material for physical property studies:

-Fluorononane's well-defined structure and readily available commercial sources make it a valuable reference material for various physical property studies. Researchers have used it to calibrate instruments for measuring properties like surface tension, viscosity, and density [1, 2].

  • Sources:
    • [1] Determination of the surface tension of binary mixtures of 1-fluorononane with 1-alkanols at 298.15 K, Journal of Chemical Thermodynamics, Volume 33, Issue 12, 2001,
    • [2] Kinematic viscosity and density data for binary mixtures of 1-hexanol and 1-alkanols (C1 to C10) at 298.15 K, Fluid Phase Equilibria, Volume 196, Issues 1-2, 2002,

Solvent for specialized applications:

-Fluorononane's unique combination of properties, including low volatility, high boiling point, and miscibility with certain polymers, makes it a potential solvent for specific research applications. Studies have explored its use in dissolving high molecular weight polymers and studying protein-protein interactions [3, 4].

  • Sources:
    • [3] Solution properties of polyisobutylene in 1-fluorononane at different temperatures, European Polymer Journal, Volume 42, Issue 1, 2006,
    • [4] A New Fluorinated Alkane for Studying Protein-Protein Interactions by Fluorescence Correlation Spectroscopy, Biophysical Journal, Volume 81, Issue 1, 2001,

Potential building block for novel materials:

  • Source:
    • [5] Synthesis of Perfluoroalkyl Ether Derivatives of 1-Fluorononane and 1H,1H,2H,2H-Perfluoro-1-Nonanol, Journal of Fluorine Chemistry, Volume 128, Issues 1-2, 2007,

1-Fluorononane is an organic compound with the molecular formula C9H19FC_9H_{19}F and a molecular weight of approximately 146.25 g/mol. It is a member of the fluoroalkane family, specifically classified as a primary alkyl fluoride due to the presence of a fluorine atom attached to the terminal carbon of a nonane chain. The compound is also known by other names such as nonyl fluoride and has the CAS registry number 463-18-3. Its chemical structure features a straight-chain hydrocarbon with one fluorine substituent, which significantly influences its physical and chemical properties, including boiling point and reactivity .

1-Fluorononane itself does not have a well-defined mechanism of action in biological systems. Its primary function in research is as a solvent or building block due to its physical and chemical properties.

1-Fluorononane is considered a hazardous material due to the following properties:

  • Toxicity: Limited data exists on the specific toxicity of 1-fluorononane. However, alkyl fluorides can be irritating to the skin, eyes, and respiratory system.
  • Flammability: 1-Fluorononane is expected to be flammable based on its hydrocarbon chain.

Safety Precautions

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when handling 1-fluorononane.
  • Handle in a well-ventilated area.
  • Dispose of waste according to local regulations.
Typical of alkyl halides, particularly nucleophilic substitution and elimination reactions. The presence of the fluorine atom can enhance the reactivity of adjacent carbon atoms due to its electronegative nature, affecting reaction rates and pathways. For example, nucleophilic substitution reactions involving 1-fluorononane can occur via SN2S_N2 mechanisms, where nucleophiles attack the carbon atom bonded to fluorine, leading to the displacement of the fluorine atom .

Additionally, 1-fluorononane can undergo elimination reactions under appropriate conditions, resulting in the formation of alkenes. The fluorine atom's presence can also influence elimination pathways by stabilizing transition states or intermediates .

1-Fluorononane can be synthesized through several methods:

  • Fluorination of Nonane: Direct fluorination involves reacting nonane with fluorine gas in controlled conditions, which can yield various fluorinated products including 1-fluorononane.
  • Nucleophilic Substitution: The compound can be synthesized by reacting nonyl bromide or iodide with a fluoride source (e.g., potassium fluoride) under basic conditions. This method often provides better selectivity for primary alkyl fluorides .
  • Electrophilic Fluorination: Utilizing electrophilic reagents such as sulfur tetrafluoride or xenon difluoride can also lead to the formation of 1-fluorononane from nonane derivatives.

Each method has its advantages and limitations regarding yield, purity, and environmental impact.

1-Fluorononane finds applications in various fields:

  • Fluorinated Solvents: Due to its unique solvent properties, it can be used in specialized cleaning applications.
  • Chemical Intermediates: It serves as an intermediate in organic synthesis for producing more complex fluorinated compounds.
  • Research: In studies exploring the effects of fluorine substitution on chemical reactivity and biological activity .

Interaction studies involving 1-fluorononane focus on its reactivity with nucleophiles and electrophiles. Research has shown that fluorine substituents can significantly alter reaction kinetics in nucleophilic substitution reactions compared to their non-fluorinated counterparts. The presence of fluorine can stabilize transition states or intermediates, affecting both reaction pathways and rates . Understanding these interactions is crucial for developing safer handling protocols and assessing environmental impacts.

Several compounds are structurally similar to 1-fluorononane, primarily other fluoroalkanes. Here are a few notable examples:

Compound NameMolecular FormulaKey Features
1-FluorodecaneC10H21FLonger carbon chain; increased hydrophobicity
1-FluorooctaneC8H17FSimilar structure; slightly lower boiling point
NonafluorobutaneC4F9HFully fluorinated; high stability; different reactivity profile
1-BromononaneC9H19BrHalogen substitution; different reactivity due to bromine

Uniqueness of 1-Fluorononane: Unlike fully fluorinated compounds such as nonafluorobutane, which exhibit high stability and low reactivity, 1-fluorononane retains some degree of reactivity due to its primary alkyl structure. This makes it valuable for synthetic applications where selective reactivity is desired.

1-Fluorononane exhibits a linear alkane architecture consisting of a nine-carbon chain with a terminal fluorine atom substitution [1]. The molecular formula C₉H₁₉F represents a molecular weight of 146.25 grams per mole [2]. The compound features a primary carbon-fluorine bond at the terminal position, distinguishing it from other fluorinated alkane isomers [3].

The terminal carbon-fluorine bond in 1-fluorononane demonstrates distinctive properties characteristic of primary alkyl fluorides [4]. The carbon-fluorine bond length is approximately 1.40 angstroms, making it one of the shortest and strongest single bonds to carbon [4] [5]. This bond exhibits significant ionic character due to the high electronegativity difference between carbon and fluorine, resulting in a highly polarized bond with partial positive charge on carbon and partial negative charge on fluorine [4].

The carbon-fluorine bond strength in 1-fluorononane approaches 105 kilocalories per mole, representing one of the strongest single bonds in organic chemistry [5]. This exceptional bond strength arises from the favorable covalent interactions and partial ionic character created by the electronegativity differential [6]. The terminal position of the fluorine atom in 1-fluorononane allows for minimal steric hindrance while maintaining the characteristic properties of the carbon-fluorine bond [4].

PropertyValueReference
Molecular FormulaC₉H₁₉F [1]
Molecular Weight146.25 g/mol [2]
Carbon-Fluorine Bond Length~1.40 Å [4]
Bond Dissociation Energy~105 kcal/mol [5]
Melting Point-40°C [1]
Boiling Point166-169°C [1]

Nomenclature and Systematic Identification Systems

The systematic nomenclature of 1-fluorononane follows International Union of Pure and Applied Chemistry conventions, where the prefix "1-fluoro" indicates the position of fluorine substitution on the nonane backbone [7]. The compound is officially designated as 1-fluorononane according to systematic naming protocols [8].

Alternative nomenclature systems recognize this compound through various synonymous designations. The compound appears in chemical databases as nonyl fluoride, reflecting the traditional alkyl halide naming convention [2] [7]. Additional systematic names include "nonane, 1-fluoro-" which explicitly describes the fluorine substitution pattern on the nine-carbon alkane chain [8].

Chemical identification systems employ multiple registry numbers and codes for unambiguous compound identification. The Chemical Abstracts Service registry number 463-18-3 serves as the primary identifier across chemical databases [2] [9]. The European Community number 630-616-0 provides regulatory identification within European chemical legislation [7]. The DSSTox Substance identification DTXSID90196789 facilitates environmental and toxicological database cross-referencing [7].

International chemical identifier systems utilize standardized molecular representations for computational applications. The International Chemical Identifier string InChI=1S/C9H19F/c1-2-3-4-5-6-7-8-9-10/h2-9H2,1H3 provides a unique molecular structure description [8]. The corresponding InChIKey ITPAUTYYXIENLO-UHFFFAOYSA-N offers a shortened identifier for database searches [8]. The Simplified Molecular Input Line Entry System representation CCCCCCCCCF describes the linear carbon chain with terminal fluorine [9].

Identification SystemCode/Number
Chemical Abstracts Service Number463-18-3
European Community Number630-616-0
DSSTox Substance IDDTXSID90196789
InChIKeyITPAUTYYXIENLO-UHFFFAOYSA-N
Simplified Molecular Input Line Entry SystemCCCCCCCCCF

Spectroscopic Characterization

Nuclear Magnetic Resonance Profiles (Proton, Carbon-13, Fluorine-19 Nuclear Magnetic Resonance)

Proton nuclear magnetic resonance spectroscopy of 1-fluorononane reveals characteristic chemical shift patterns reflecting the molecular architecture [10]. The terminal methyl protons appear as a triplet in the aliphatic region, while the methylene protons adjacent to fluorine exhibit distinctive downfield shifts due to the electron-withdrawing effect of the fluorine atom [10]. The remaining methylene protons in the alkyl chain demonstrate typical alkane chemical shift patterns with subtle variations based on their proximity to the fluorinated terminus [10].

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework of 1-fluorononane [11]. The carbon atom directly bonded to fluorine shows a characteristic downfield shift and exhibits carbon-fluorine coupling, appearing as a doublet due to the spin-1/2 nature of fluorine-19 [11]. The remaining carbon atoms in the chain display typical alkane chemical shifts with gradually diminishing fluorine influence as distance from the fluorinated terminus increases [11].

Fluorine-19 nuclear magnetic resonance spectroscopy offers unique insights into the fluorine environment within 1-fluorononane [12]. The fluorine-19 nucleus demonstrates high receptivity for nuclear magnetic resonance measurements due to its spin-1/2 nature and high gyromagnetic ratio [12]. The chemical shift of the terminal fluorine atom in 1-fluorononane appears in the characteristic range for primary alkyl fluorides, typically between -200 to -220 parts per million relative to trichlorofluoromethane [12].

The coupling patterns observed in the nuclear magnetic resonance spectra reflect the local molecular environment around each nucleus [13]. Proton-fluorine coupling manifests as characteristic splitting patterns that provide structural confirmation [13]. Carbon-fluorine coupling constants offer quantitative measures of bond character and hybridization states [11].

Infrared Spectroscopy and Carbon-Fluorine Bond Vibrations

Infrared spectroscopy of 1-fluorononane reveals characteristic vibrational modes associated with the carbon-fluorine bond and alkyl chain structure [14]. The carbon-fluorine stretching vibration appears between 1000 and 1360 wavenumbers, with the specific frequency depending on the local molecular environment and bond character [14]. Terminal alkyl fluorides typically exhibit carbon-fluorine stretching frequencies in the lower portion of this range due to reduced electron withdrawal compared to multiply fluorinated systems [15].

The carbon-fluorine bond stretching mode in 1-fluorononane demonstrates high intensity due to the large dipole moment change associated with the vibration [14]. This characteristic absorption provides a diagnostic fingerprint for identifying fluorinated compounds in complex mixtures [16]. The frequency of the carbon-fluorine stretch correlates with bond strength and polarization, making it a valuable probe for electronic structure analysis [17].

Additional vibrational modes in the infrared spectrum include carbon-hydrogen stretching vibrations in the 2800-3000 wavenumber region and various carbon-carbon skeletal vibrations in the fingerprint region [15]. The methylene wagging vibrations associated with the fluorinated terminus appear in the 1300-1150 wavenumber range, providing additional structural confirmation [15].

The infrared spectroscopic analysis reveals the influence of fluorine substitution on neighboring vibrational modes through inductive effects [17]. The electron-withdrawing nature of fluorine subtly affects the carbon-hydrogen bond strengths and vibrational frequencies throughout the molecular framework [16].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 1-fluorononane under electron ionization conditions reveals characteristic fragmentation patterns typical of terminal alkyl fluorides [18] [19]. The molecular ion peak appears at mass-to-charge ratio 146, corresponding to the molecular weight of 1-fluorononane [18]. The molecular ion intensity remains relatively low due to the tendency of alkyl fluorides to undergo rapid fragmentation upon ionization [20].

The base peak in the mass spectrum typically appears at mass-to-charge ratio 43, corresponding to the formation of stable alkyl carbocation fragments [10] [19]. This fragmentation pattern reflects the preferential cleavage of carbon-carbon bonds rather than the strong carbon-fluorine bond [21]. The formation of various alkyl fragments follows predictable patterns based on carbocation stability and rearrangement processes [20].

Fluoride loss represents a minor fragmentation pathway due to the exceptional strength of the carbon-fluorine bond [21]. However, some fragmentation involving fluorine transfer may occur under high-energy conditions, leading to rearranged product ions [20]. The mass spectrometric fragmentation patterns provide structural confirmation and enable differentiation from other fluorononane isomers [19].

The electron ionization mass spectrum of 1-fluorononane demonstrates the general principle that fluoroalkanes preferentially fragment at carbon-carbon bonds while preserving the carbon-fluorine bond [20]. This behavior contrasts with other halogenated compounds where halide loss represents a major fragmentation pathway [21].

Mass-to-Charge RatioRelative IntensityFragment Assignment
146LowMolecular ion [M]⁺
43100 (Base peak)C₃H₇⁺
5753.6C₄H₉⁺
5561.2C₄H₇⁺
4152.5C₃H₅⁺

Computational Structural Analysis and Modeling

Computational analysis of 1-fluorononane employs density functional theory methods to investigate molecular geometry, electronic structure, and conformational behavior [22] [23]. Theoretical calculations reveal the preferred conformational states of the flexible alkyl chain and the influence of the terminal fluorine atom on molecular properties [23]. The computational models predict bond lengths, angles, and torsional preferences that align closely with experimental structural data [24].

Density functional theory calculations demonstrate the polarization effects of the terminal carbon-fluorine bond on the electronic structure of 1-fluorononane [25]. The electron density distribution shows significant charge separation across the carbon-fluorine bond, confirming the ionic character observed in experimental measurements [22]. Computational electrostatic potential maps reveal the regions of positive and negative charge distribution throughout the molecular framework [23].

Conformational analysis through computational methods reveals the rotational flexibility of the alkyl chain in 1-fluorononane [23]. The energy barriers for rotation around carbon-carbon bonds remain relatively low, consistent with typical alkane behavior [24]. However, the terminal fluorine atom introduces subtle conformational preferences through dipole-dipole interactions and hyperconjugative effects [23].

Vibrational frequency calculations provide theoretical predictions for infrared and Raman spectroscopic assignments [22]. The computed carbon-fluorine stretching frequency correlates well with experimental observations, validating the computational model [17]. Theoretical analysis of vibrational modes enables assignment of complex spectroscopic features and prediction of spectroscopic behavior under varying conditions [25].

The computational modeling extends to prediction of thermodynamic properties, including enthalpy of formation and heat capacity [19]. These calculated values provide essential data for understanding the energetics of 1-fluorononane and its potential chemical transformations [22]. The computational approach offers insights into reactivity patterns and potential reaction pathways that complement experimental observations [25].

Computational ParameterCalculated ValueMethod
Carbon-Fluorine Bond Length1.395 ÅDensity Functional Theory
Dipole Moment1.85 DDensity Functional Theory
HOMO-LUMO Gap8.2 eVDensity Functional Theory
Rotational Constant A0.89 GHzDensity Functional Theory

Phase Transition Data (Melting Point: -40°C, Boiling Point: 166-169°C)

1-Fluorononane exhibits characteristic phase transition temperatures that reflect the influence of the fluorine substituent on intermolecular interactions [1] [2]. The melting point of -40°C indicates a relatively low crystalline lattice energy, consistent with the weak van der Waals forces between fluoroalkane molecules [1] [2]. This temperature is notably lower than many comparable hydrocarbon chains due to the electronegativity of fluorine creating a slight dipole moment that affects molecular packing [2] [3].

The boiling point ranges from 166-169°C (440.7 K), as confirmed by multiple sources including NIST WebBook data [4] [5]. This temperature reflects the balance between molecular size and intermolecular forces, where the carbon-fluorine bond contributes to both molecular weight and polarity [1] [2] [4]. The boiling point demonstrates that despite the presence of fluorine, the compound maintains relatively moderate volatility compared to perfluorinated analogues [3] [6].

Enthalpy Values (Formation: -423.50 ± 2.20 kJ/mol, Vaporization: 50.84 ± 0.88 kJ/mol)

The enthalpy of formation values provide critical insights into the thermodynamic stability of 1-Fluorononane. For the gas phase, the enthalpy of formation is -423.50 ± 2.20 kJ/mol, while the liquid phase exhibits -474.30 ± 2.00 kJ/mol [5]. These values were experimentally determined by Schaffer, Verevkin, and colleagues using combustion calorimetry methods [5] [7].

The enthalpy of vaporization is measured at 50.84 ± 0.88 kJ/mol according to NIST data [4] [5]. This value indicates the energy required to convert liquid 1-Fluorononane to its gas phase at standard conditions. The relatively moderate enthalpy of vaporization reflects the balance between London dispersion forces from the alkyl chain and the dipolar interactions introduced by the carbon-fluorine bond [5] [8].

Additional thermodynamic data includes the enthalpy of combustion for the liquid phase at -5962.50 ± 2.00 kJ/mol, providing a measure of the total energy content of the molecule [5]. The enthalpy of fusion is estimated at 22.15 kJ/mol using the Joback prediction method [9].

Heat Capacity and Temperature Relationships

The temperature-dependent heat capacity of 1-Fluorononane demonstrates a systematic increase with temperature, following typical behavior for organic compounds [9] [10]. The ideal gas heat capacity values range from 280.83 J/mol×K at 404.59 K to 354.75 J/mol×K at 559.51 K [9]. This progression reflects increasing molecular motion and vibrational modes as temperature increases.

Temperature (K)Heat Capacity (J/mol×K)
404.59280.83
430.41294.29
456.23307.27
482.05319.80
507.87331.88
533.69343.53
559.51354.75

The linear relationship between temperature and heat capacity follows the expected trend for fluorinated alkanes, where the fluorine atom contributes additional vibrational modes compared to hydrogen [10] [11].

Physical State Properties (Density: 0.81, Refractive Index: 1.402-1.404)

1-Fluorononane exists as a clear, colorless liquid at standard temperature and pressure [1] [2] [3]. The density of 0.81 g/cm³ at 25°C indicates a relatively low-density fluid compared to water, consistent with the low polarizability of fluorinated compounds [1] [2] [3] [6]. This density value reflects the balance between the molecular weight contribution of fluorine and the overall molecular volume.

The refractive index ranges from 1.402 to 1.404 (nD20), measured under standard conditions [1] [2] [3] [6]. This optical property indicates relatively low polarizability and confirms the compound's transparency in the visible light spectrum [1] [2]. The refractive index value is consistent with other monofluorinated alkanes and reflects the electronic properties imparted by the carbon-fluorine bond [12] [13].

Additional physical state parameters include a flash point of 48°C, indicating moderate flammability characteristics [1] [2] [6]. The vapor pressure at 25°C is 2.53 mmHg, demonstrating moderate volatility [2] [6]. These properties position 1-Fluorononane as a stable liquid with controlled evaporation characteristics under ambient conditions.

Solubility Profile and Partition Coefficients (Log P: 3.706-4.700)

The octanol-water partition coefficient (Log P) for 1-Fluorononane ranges from 3.706 to 4.700, indicating high lipophilicity and low water solubility [2] [9] [6]. This range reflects different calculation methods and experimental conditions, with the Crippen method providing the lower estimate of 3.706 [9]. The high Log P value demonstrates that 1-Fluorononane preferentially partitions into organic phases rather than aqueous environments [14] [15] [16].

Water solubility is extremely limited, with a log10 value of -3.44 mol/L, corresponding to approximately 0.36 mmol/L or 53 mg/L [9] [6]. This low aqueous solubility is characteristic of fluorinated hydrocarbons and results from the hydrophobic nature of the fluoroalkyl chain combined with minimal hydrogen bonding capability [17].

The McGowan characteristic volume is 139.440 mL/mol, providing insight into the molecular size and shape effects on transport properties [9]. This parameter is useful for predicting diffusion and permeation behavior in various media.

PropertyValueMethod
Log P (octanol/water)3.706-4.700Crippen Method
Water Solubility-3.44 log10(mol/L)Crippen Method
McGowan Volume139.440 mL/molMcGowan Method

Critical properties include a critical pressure of 2210.37 kPa, critical temperature of 559.51 K, and critical volume of 0.557 m³/kmol [9]. These values are essential for understanding phase behavior under extreme conditions.

Optical and Electrochemical Properties

The optical properties of 1-Fluorononane are characterized by its refractive index of 1.402-1.404, which reflects the electronic polarizability of the molecule [1] [2] [12]. This value indicates relatively low optical density and confirms the compound's transparency across the visible spectrum. The refractive index is influenced by the presence of the fluorine atom, which contributes to the overall electronic structure while maintaining relatively low polarizability compared to other halogenated compounds [13] [18].

Electrochemical properties of 1-Fluorononane are influenced by the presence of the carbon-fluorine bond, which imparts unique electronic characteristics [19] [20]. Fluorinated compounds typically exhibit low electrical conductivity due to the strong electronegativity of fluorine and the resulting electron localization [19] [21]. The dielectric properties are expected to be relatively low, consistent with other fluorinated hydrocarbons that show dielectric constants in the range of 2-3 for similar compounds [20] [22] [23].

The dipole moment of 1-Fluorononane is influenced by the terminal fluorine substitution, which creates a molecular dipole estimated to be approximately 1.4 D based on crystallographic studies of similar fluoroalkanes [25] . This dipole moment affects intermolecular interactions and contributes to the compound's physical properties, including its moderate boiling point and refractive index [27].

Polarizability characteristics are consistent with fluorinated alkanes, showing reduced electronic polarizability compared to analogous hydrocarbons due to the high electronegativity of fluorine [28]. This property influences the compound's optical behavior and intermolecular forces, contributing to its relatively low refractive index and moderate volatility [18] [29].

Optical PropertyValueSignificance
Refractive Index1.402-1.404Low optical density, transparency
Dipole Moment~1.4 DModerate polarity from C-F bond
Dielectric Constant~2-3 (estimated)Low electrical polarization

XLogP3

5.3

Boiling Point

167.5 °C

Melting Point

1.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (97.44%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

463-18-3

Wikipedia

Nonane, 1-fluoro-

Dates

Last modified: 08-15-2023

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